Methyl 3,6-dimethylpicolinate Methyl 3,6-dimethylpicolinate
Brand Name: Vulcanchem
CAS No.: 215436-32-1
VCID: VC3857911
InChI: InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3
SMILES: CC1=C(N=C(C=C1)C)C(=O)OC
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Methyl 3,6-dimethylpicolinate

CAS No.: 215436-32-1

Cat. No.: VC3857911

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,6-dimethylpicolinate - 215436-32-1

Specification

CAS No. 215436-32-1
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 3,6-dimethylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3
Standard InChI Key MJTXVOHVISPNRW-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)C)C(=O)OC
Canonical SMILES CC1=C(N=C(C=C1)C)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Nomenclature

Methyl 3,6-dimethylpicolinate (IUPAC name: methyl 3,6-dimethylpyridine-2-carboxylate) has the molecular formula C9_9H11_{11}NO2_2 and a molecular weight of 165.19 g/mol, identical to its 3,5-dimethyl isomer . The pyridine ring’s substitution pattern distinguishes it from related compounds, with methyl groups at positions 3 and 6 and a methoxycarbonyl group at position 2 (Figure 1).

Table 1: Comparative Structural Properties of Methyl Picolinate Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
Methyl 3,5-dimethylpicolinate70580-30-2 C9_9H11_{11}NO2_2165.1942–43 266.1 ± 35.0
Methyl 3,6-dimethylpicolinateNot reportedC9_9H11_{11}NO2_2165.19Predicted: 40–45Predicted: 260–270

Spectroscopic and Computational Analysis

While experimental spectral data for methyl 3,6-dimethylpicolinate are unavailable, its characterization would likely involve:

  • 1^1H NMR: Distinct signals for the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ ~7.0–8.5 ppm), and methyl groups (δ ~2.5 ppm, singlets) .

  • FT-IR: Stretching vibrations for the ester carbonyl (C=O, ~1720 cm1^{-1}) and aromatic C–H bonds (~3050 cm1^{-1}) .

  • HRMS: A molecular ion peak at m/z 165.1131 (calculated for C9_9H11_{11}NO2_2 ).

Density functional theory (DFT) optimizations, as applied to methyl 5-((cinnamoyloxy)methyl)picolinate , could predict electrophilic and nucleophilic regions, guiding interactions with biological targets.

Synthesis and Reaction Pathways

Esterification of 3,6-Dimethylpicolinic Acid

The most straightforward synthesis involves esterifying 3,6-dimethylpicolinic acid with methanol under acidic conditions (e.g., H2_2SO4_4 or HCl):

3,6-Dimethylpicolinic acid+CH3OHH+Methyl 3,6-dimethylpicolinate+H2O\text{3,6-Dimethylpicolinic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3,6-dimethylpicolinate} + \text{H}_2\text{O}

This method mirrors the synthesis of methyl 3,5-dimethylpicolinate, which achieves a 72% yield under optimized conditions .

Alternative Routes: Coupling and Functionalization

Recent protocols for related picolinates employ coupling reactions. For example, methyl 5-((cinnamoyloxy)methyl)picolinate was synthesized via Steglich esterification using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) . Adapting this approach, 3,6-dimethylpicolinic acid could be reacted with methanol or other alcohols to yield the ester.

Table 2: Representative Reaction Conditions for Picolinate Synthesis

Reaction ComponentConditionsYield (%)Reference
3,5-Dimethylpicolinic acid + MeOHH2_2SO4_4, reflux, 12 h72
Nicotinic acid derivative + cinnamoyl chlorideEDC/DMAP, DCM, 12 h68

Physicochemical Properties and Stability

Melting and Boiling Points

The melting point of methyl 3,6-dimethylpicolinate is predicted to range between 40–45°C, similar to its 3,5-isomer (42–43°C) . The boiling point is estimated at 260–270°C under atmospheric pressure, consistent with the volatility of aromatic esters.

Solubility and Partitioning

Like methyl 3-methoxyacrylate , methyl 3,6-dimethylpicolinate is expected to exhibit:

  • Water solubility: ~50 g/L at 20°C (comparable to methyl 3-methylorsellinate ).

  • Organic solvent miscibility: High solubility in dichloromethane (DCM), methanol, and THF, facilitating extraction and purification .

Acid-Base Behavior

The pKa of the pyridine nitrogen is predicted to be ~2.5±0.1 , making the compound weakly basic. Protonation at low pH could enhance solubility in aqueous media.

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